

Biological activity comparison of "N-(2-Methoxypyridin-3-yl)pivalamide" analogs

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Compound of Interest

Compound Name: *N-(2-Methoxypyridin-3-yl)pivalamide*

Cat. No.: B173459

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Comparative Biological Activity of N-(2-Methoxypyridin-3-yl) Scaffold Analogs

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of analogs based on the N-(2-methoxypyridin-3-yl) core structure. The focus is on a series of sulfonamide derivatives that have been evaluated as potential anticancer agents through the inhibition of the PI3K/mTOR signaling pathway.

While direct comparative studies on the biological activity of "**N-(2-Methoxypyridin-3-yl)pivalamide**" and its immediate analogs are not readily available in current literature, extensive research has been conducted on structurally related sulfonamide analogs. This guide summarizes the key findings on these compounds, providing valuable insights into the structure-activity relationships (SAR) of the N-(2-methoxypyridin-3-yl) scaffold.

The data presented here is primarily derived from a study on sulfonamide methoxypyridine derivatives as dual inhibitors of Phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), two key proteins in a signaling pathway often dysregulated in cancer.

Quantitative Comparison of Biological Activity

The following table summarizes the in vitro biological activity of a series of N-(2-methoxypyridin-3-yl) benzenesulfonamide analogs. The inhibitory activity against PI3K α and

mTOR enzymes, as well as the anti-proliferative effects on MCF-7 (human breast cancer) and HCT-116 (human colon cancer) cell lines, are presented as IC₅₀ values (the concentration of the compound required to inhibit 50% of the target's activity).

Compound ID	R Group (Modification)	PI3K α IC ₅₀	mTOR IC ₅₀	MCF-7 IC ₅₀	HCT-116 IC ₅₀ (nM)
		(nM)	(nM)	(nM)	(nM)
22c	Quinoline	0.22	23	130	20
HS-173	(Reference Compound)	~0.8	-	-	-
Ompalisib	(Reference Compound)	-	-	-	-

Note: The table presents a selection of the most potent compound (22c) from the study for clarity, alongside reference compounds. The original study contains a more extensive list of analogs with varying substitutions.

The data indicates that modifications on the benzenesulfonamide portion of the molecule significantly impact the inhibitory activity. Compound 22c, which incorporates a quinoline core, demonstrated particularly potent dual inhibitory activity against both PI3K α and mTOR, with an IC₅₀ value of 0.22 nM for PI3K α .^[1] This compound also showed strong anti-proliferative activity, especially against the HCT-116 cancer cell line.^[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

PI3K α and mTOR Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the kinase activity by measuring the amount of ADP produced during the kinase reaction.

- Reaction Setup: The kinase reaction is performed in a buffer containing the respective kinase (PI3K α or mTOR), a substrate (e.g., PIP2 for PI3K), and ATP.
- Compound Incubation: The test compounds (analogs) are added to the reaction mixture at various concentrations and incubated to allow for potential inhibition of the kinase.
- ADP-Glo™ Reagent Addition: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
- Kinase Detection Reagent: A Kinase Detection Reagent is then added to convert the generated ADP into ATP. This newly synthesized ATP is used by a luciferase/luciferin reaction to produce light.
- Luminescence Measurement: The luminescence intensity is measured using a plate reader. The amount of light produced is directly proportional to the amount of ADP generated and, therefore, inversely proportional to the kinase inhibition by the test compound.
- IC50 Calculation: The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Cell Viability Assay (MTT Assay)

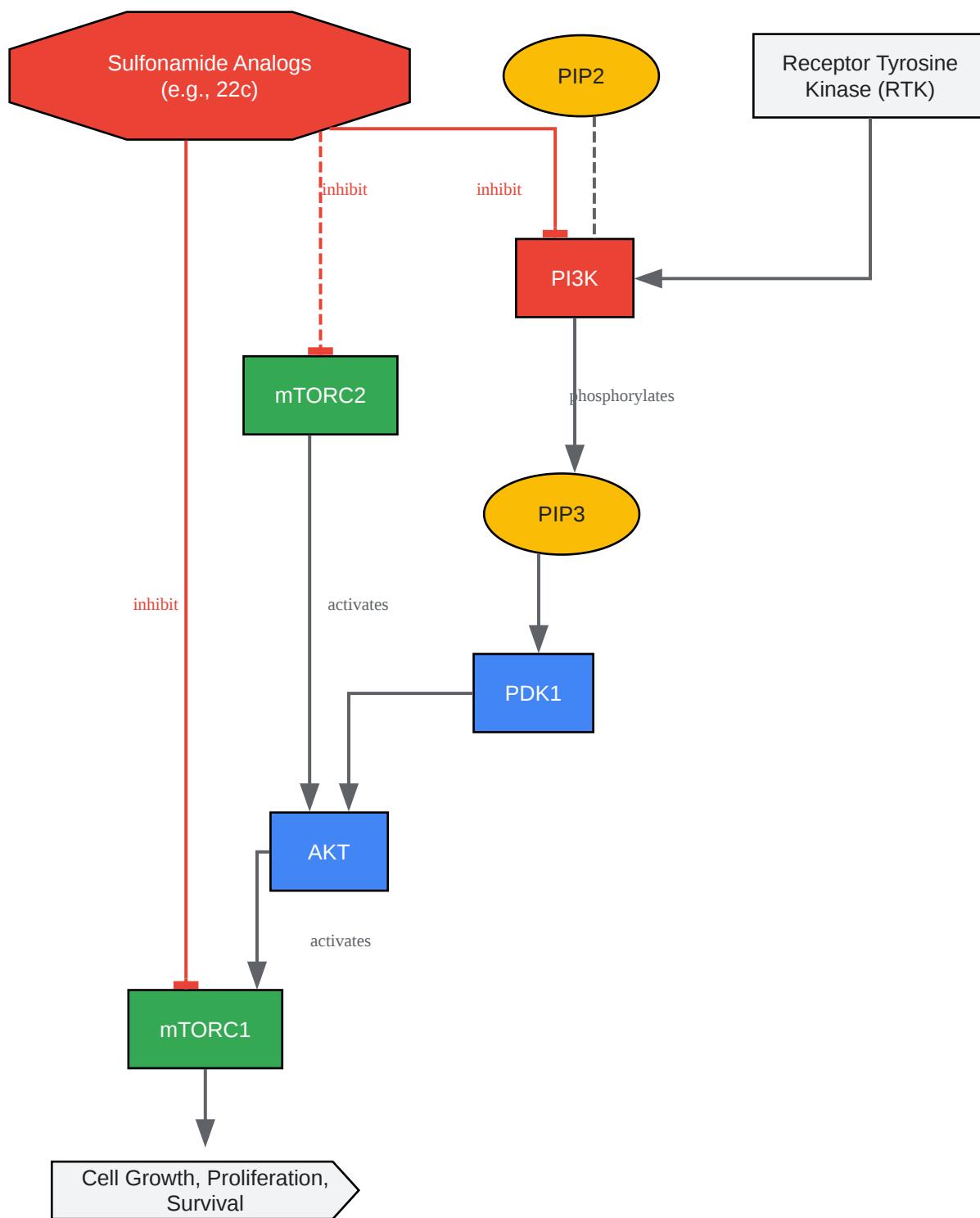
This colorimetric assay is used to assess the anti-proliferative activity of the compounds on cancer cell lines.

- Cell Seeding: Cancer cells (e.g., MCF-7 or HCT-116) are seeded in 96-well plates and allowed to adhere overnight.
- Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
- MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
- Formazan Formation: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
- Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

- Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- IC₅₀ Calculation: The cell viability is expressed as a percentage of the control (untreated cells), and the IC₅₀ values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

Visualizations

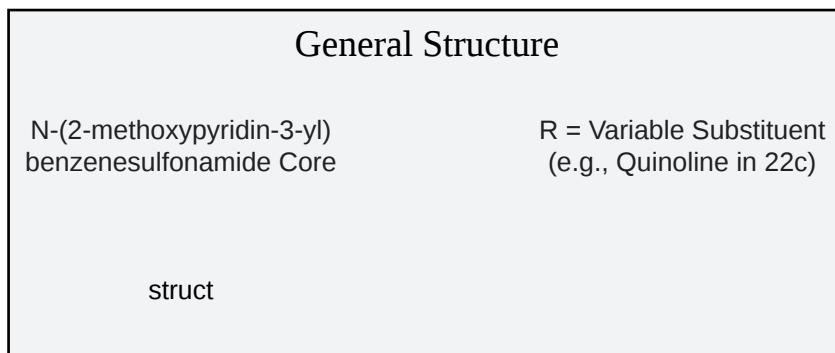
PI3K/mTOR Signaling Pathway

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Caption: Simplified PI3K/mTOR signaling pathway and the inhibitory action of the sulfonamide analogs.

General Structure of Compared Analogs

[2-Methoxypyridin-3-yl]-NH-SO₂-[Benzene]-R



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Caption: General chemical scaffold of the N-(2-methoxypyridin-3-yl) benzenesulfonamide analogs discussed.

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References

- 1. Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
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